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Abstract
G-479 is a potent and selective inhibitor of mitogen-activated protein kinase kinase (MEK), a

key component of the RAS/RAF/MEK/ERK signaling pathway.[1][2] Dysregulation of this

pathway is a critical factor in the development and proliferation of a significant portion of human

cancers. G-479, a novel 6,5 heterobicyclic compound, has demonstrated significant inhibitory

activity against MEK1/2, leading to the suppression of tumor cell growth. This document

provides a comprehensive overview of the chemical structure, biological activity, and the

underlying signaling pathway of G-479, intended to serve as a technical resource for

researchers in oncology and drug discovery.

Chemical Structure and Properties
G-479 is identified by the CAS number 1168092-22-5. Its chemical properties are summarized

in the table below.

Property Value

Molecular Formula C16H15FIN5O4

Molecular Weight 487.22 g/mol

CAS Number 1168092-22-5
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Chemical Structure:

Caption: 2D chemical structure of G-479.

Synthesis of G-479
The synthesis of G-479 was first described in a 2014 publication by Robarge et al. in

Bioorganic & Medicinal Chemistry Letters. While the publicly available abstracts of this key

paper describe the structure-based design and discovery of G-479, a detailed, step-by-step

experimental protocol for its synthesis is not available in the public domain at the time of this

writing. The synthesis is based on the creation of an imidazo[1,5-a]pyrazine core structure.

Researchers seeking to replicate the synthesis of G-479 are directed to the primary literature

for potential access to the full experimental details.

Mechanism of Action: Targeting the
RAS/RAF/MEK/ERK Pathway
G-479 functions as an allosteric inhibitor of MEK1 and MEK2.[1] The RAS/RAF/MEK/ERK

pathway is a critical signaling cascade that relays extracellular signals to the cell nucleus,

regulating processes such as cell proliferation, differentiation, and survival. In many cancers,

mutations in genes like BRAF and KRAS lead to the constitutive activation of this pathway,

driving uncontrolled cell growth.

G-479 binds to a specific allosteric pocket on the MEK enzyme, distinct from the ATP-binding

site. This binding event locks MEK in an inactive conformation, preventing its phosphorylation

by the upstream kinase RAF. Consequently, MEK is unable to phosphorylate its only known

substrates, ERK1 and ERK2. The inhibition of ERK phosphorylation halts the downstream

signaling cascade, ultimately leading to a reduction in cell proliferation and the induction of

apoptosis in cancer cells with a dysregulated MAPK pathway.
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Click to download full resolution via product page

Caption: G-479 inhibits the RAS/RAF/MEK/ERK signaling pathway.

Biological Activity and Preclinical Data
G-479 has demonstrated potent and selective inhibitory activity in a variety of preclinical

studies. The available data on its biological activity are summarized below.

In Vitro Efficacy
G-479 has shown potent inhibition of cell proliferation in human cancer cell lines that harbor

mutations in the BRAF gene, which leads to a constitutively active MAPK pathway.

Cell Line Cancer Type IC50 (μM)

HCT-116 Colorectal Carcinoma 0.049

A375 Malignant Melanoma 0.004

Data sourced from ChemicalBook.[1]

hERG Channel Inhibition
An important aspect of preclinical drug development is the assessment of off-target effects,

particularly inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel,

which can lead to cardiac arrhythmias. G-479 has been evaluated for its hERG inhibitory

potential.

Target IC50 (μM)

hERG Channel 14

Data sourced from ChemicalBook.[1]

Pharmacokinetics
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Pharmacokinetic studies are crucial for determining the absorption, distribution, metabolism,

and excretion (ADME) properties of a drug candidate. G-479 has been reported to exhibit good

metabolic stability in liver microsomes and favorable pharmacokinetic characteristics in rat

models.[1] However, specific quantitative data from these studies are not publicly available.

Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of G-479 are

described in the primary literature. Below is a generalized workflow for evaluating a MEK

inhibitor like G-479.

Chemical Synthesis
of G-479

Purification and
Characterization

(HPLC, NMR, MS)

In Vitro Assays

Biochemical MEK
Kinase Assay

Cell Proliferation Assay
(e.g., MTT, CellTiter-Glo)

Western Blot Analysis
(p-ERK levels) In Vivo Studies

Data Analysis and
Lead Optimization

Pharmacokinetic Studies
(Rodent models)

Tumor Xenograft
Efficacy Studies

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 6 Tech Support

https://www.benchchem.com/product/b15612159?utm_src=pdf-body
https://pubs.acs.org/doi/abs/10.1021/jm2017094
https://www.benchchem.com/product/b15612159?utm_src=pdf-body
https://www.benchchem.com/product/b15612159?utm_src=pdf-body
https://www.benchchem.com/product/b15612159?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15612159?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: General experimental workflow for the evaluation of G-479.

Conclusion
G-479 is a promising MEK inhibitor with potent activity against cancer cells driven by a

dysregulated RAS/RAF/MEK/ERK pathway. Its favorable preclinical profile, including high

potency and good metabolic stability, makes it a valuable tool for cancer research and a

potential candidate for further drug development. This technical guide provides a foundational

understanding of G-479 for researchers in the field. For detailed experimental procedures, the

primary scientific literature should be consulted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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